2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a thienyl group, and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-thiophenecarboxaldehyde and cyanoacetic acid under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
- (4R)-2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-6-oxo-4-(2-thienyl)-1,6-dihydro-5-pyrimidinecarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidinecarbonitrile core is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H10ClN3OS2 |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H10ClN3OS2/c17-11-5-3-10(4-6-11)9-23-16-19-14(13-2-1-7-22-13)12(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21) |
InChI Key |
JQXFFLCVJXGBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC(=N2)SCC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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